tert-Butyl ((4-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((4-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a trifluoromethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((4-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a piperidine derivative that has been pre-functionalized with a trifluoromethylbenzyl group. The reaction conditions often require the use of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((4-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)carbamate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the piperidine ring or the trifluoromethylbenzyl group.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine nitrogen or the benzyl position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound
Scientific Research Applications
tert-Butyl ((4-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying receptor-ligand interactions and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of tert-Butyl ((4-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the piperidine ring provides a scaffold for further functionalization. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl methyl(piperidin-4-ylmethyl)carbamate: Similar in structure but lacks the trifluoromethylbenzyl group.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-4-yl]methylcarbamate: Contains a boron-based substituent instead of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethylbenzyl group in tert-Butyl ((4-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)carbamate imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug development and other applications .
Biological Activity
tert-Butyl ((4-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)carbamate, with the chemical formula C19H27F3N2O2, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.
- Molecular Weight : 372.43 g/mol
- CAS Number : 1707358-35-7
- Structure : The compound features a piperidine ring substituted with a trifluoromethyl group and a tert-butyl carbamate moiety, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Histamine H3 Receptor Antagonism : Research indicates that compounds similar to this carbamate exhibit antagonistic properties at the histamine H3 receptor, which is implicated in several neurological processes including cognition and appetite regulation .
- Antibacterial Activity : Preliminary studies have shown that related compounds demonstrate significant antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds were effective at low concentrations, comparable to established antibiotics like vancomycin .
- Neuroprotective Effects : Some derivatives of this compound have been evaluated for their neuroprotective capabilities against amyloid-beta toxicity, suggesting potential applications in neurodegenerative diseases such as Alzheimer's disease .
Biological Activity Data
Case Studies
-
Antibacterial Efficacy :
A study demonstrated that the compound exhibited strong bactericidal activity against both susceptible and resistant strains of Staphylococcus species. The minimum inhibitory concentration (MIC) values ranged from 0.78 to 3.125 μg/mL, indicating potent activity similar to last-resort antibiotics . -
Neuroprotective Effects in vitro :
In vitro experiments revealed that this compound could significantly reduce cell death in astrocytes induced by amyloid-beta peptide (Aβ 1-42). The study reported a marked improvement in cell viability when treated with the compound alongside Aβ . -
In vivo Studies :
Further investigations into its neuroprotective properties involved animal models of Alzheimer's disease, where it was noted that the compound could inhibit amyloidogenesis but required further optimization for bioavailability in brain tissues .
Properties
IUPAC Name |
tert-butyl N-[[4-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27F3N2O2/c1-17(2,3)26-16(25)24-13-18(8-10-23-11-9-18)12-14-4-6-15(7-5-14)19(20,21)22/h4-7,23H,8-13H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJPMQQMPMWQCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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